![molecular formula C13H24O6 B12528765 Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol CAS No. 657394-89-3](/img/structure/B12528765.png)
Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol is a complex organic compound with a unique structure that combines the properties of acetic acid and a cyclopentyl derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol can be achieved through several synthetic routes. One common method involves the reaction of acetic acid with a cyclopentyl derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The use of heterogeneous catalysts, such as rhodium-based catalysts, can facilitate the conversion of starting materials to the desired product with high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, including its use as an antimicrobial or anti-inflammatory agent.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in industry and research.
Cyclopentanol: A cyclopentyl derivative with similar structural features.
Methanol: A simple alcohol that shares some chemical properties with the hydroxymethyl group in the compound.
Uniqueness
Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
657394-89-3 |
|---|---|
Formule moléculaire |
C13H24O6 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol |
InChI |
InChI=1S/C9H16O2.2C2H4O2/c1-7-3-9(5-10,6-11)4-8(7)2;2*1-2(3)4/h8,10-11H,1,3-6H2,2H3;2*1H3,(H,3,4) |
Clé InChI |
MOZQKUVQGIPECV-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC1=C)(CO)CO.CC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl-](/img/structure/B12528684.png)
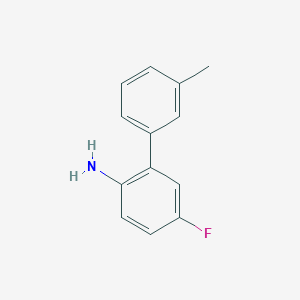
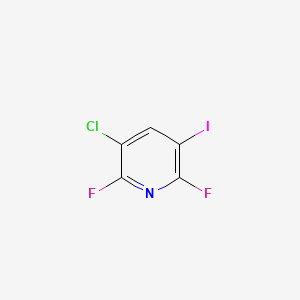
![6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester](/img/structure/B12528700.png)

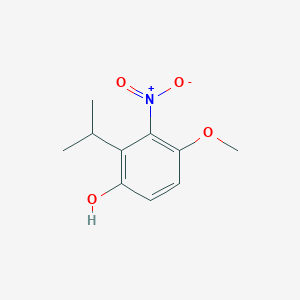
![2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide](/img/structure/B12528716.png)

![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-](/img/structure/B12528736.png)
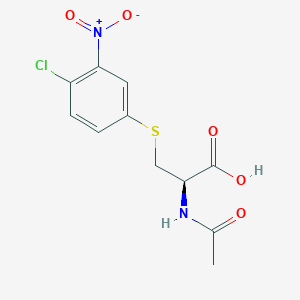

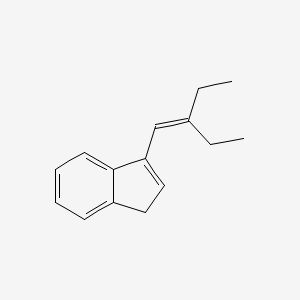
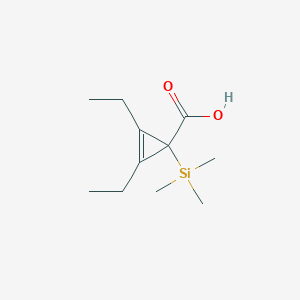
![2-[Bis(2-ethoxyethyl)phosphanyl]-4-ethoxyphenol](/img/structure/B12528763.png)
